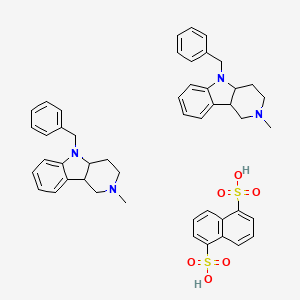
Mebbydrolin napadisylate
Description
Mebhydrolin napadisylate (CAS: 6153-33-9) is a first-generation histamine H₁ receptor antagonist used to alleviate allergic symptoms such as rhinitis, urticaria, and pruritus . It exists as a white to off-white crystalline powder with a molecular formula of (C₁₉H₂₀N₂)₂·C₁₀H₈O₆S₂ and a molecular weight of 841.05 g/mol . The compound exhibits stability under normal conditions but decomposes upon exposure to carbon oxides, nitrogen oxides, or elevated temperatures (decomposition at 280°C) . Its mechanism involves competitive inhibition of histamine binding to H₁ receptors, with additional anti-inflammatory effects via suppression of transcription factors AP-1 and NF-κB .
Mebhydrolin napadisylate is marketed under names such as Incidal and Fabahistin and is available in tablet formulations . Analytical methods like high-performance thin-layer chromatography (HPTLC) validate its purity (98.5–101.5%) and stability under stress conditions (acid/alkaline hydrolysis, oxidation, UV exposure) .
Properties
Molecular Formula |
C48H52N4O6S2 |
|---|---|
Molecular Weight |
845.1 g/mol |
IUPAC Name |
5-benzyl-2-methyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole;naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/2C19H22N2.C10H8O6S2/c2*1-20-12-11-19-17(14-20)16-9-5-6-10-18(16)21(19)13-15-7-3-2-4-8-15;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*2-10,17,19H,11-14H2,1H3;1-6H,(H,11,12,13)(H,14,15,16) |
InChI Key |
ILJLNZBWFZLRJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4.CN1CCC2C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of mebhydroline napadisylate involves several steps:
Reaction of methyl acrylate and methylamine gas: This reaction is carried out at 15-30°C with the removal of low-boiling-point substances using a water pump.
Addition of toluene, diester, sodium hydride, and liquid sodium methylate: The mixture is stirred to initiate the reaction, followed by the addition of hydrochloric acid solution under vigorous stirring and heating reflux to obtain a hydrochloric acid solution of 1-methyl-piperidone hydrochloride.
Reaction with phenylhydrazine, toluene, and triethylamine: Benzyl chloride is added dropwise to the mixture, followed by the addition of the hydrochloric acid solution of 1-methyl-piperidone hydrochloride into an ethanol solution of the product from the previous step.
Industrial Production Methods: The industrial production of mebhydroline napadisylate typically involves large-scale synthesis using the above-mentioned steps with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Mebbydrolin napadisylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Mebbydrolin napadisylate has several scientific research applications:
Mechanism of Action
Mebbydrolin napadisylate exerts its effects by acting as an antagonist at histamine H1 receptors . By blocking these receptors, it prevents histamine from binding and causing allergic symptoms such as itching, swelling, and redness . The compound also has antimuscarinic and sedative properties, which contribute to its overall therapeutic effects .
Comparison with Similar Compounds
Clinical and Regulatory Perspectives
Mebhydrolin napadisylate remains a niche therapeutic due to its adverse effect profile and the availability of safer alternatives. Regulatory guidelines emphasize its role as a reference standard in pharmaceutical analysis (purity ≥98%) . In contrast, newer napadisylate salts, such as lesogaberan napadisylate (under Phase II trials), target non-histamine pathways (e.g., GABA receptors) for metabolic disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


